TTT 3002 is a novel small molecule identified as a potent inhibitor of the FLT3 (Fms-like tyrosine kinase 3) signaling pathway, which plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). Specifically, TTT 3002 targets both the internal tandem duplication (ITD) and point mutations of FLT3, making it particularly relevant for treating FLT3-mutant AML. Its chemical structure belongs to the indolocarbazole class, characterized by a molecular weight of approximately 465 g/mol .
TTT 3002 functions primarily through the inhibition of FLT3 autophosphorylation. It exhibits a half maximal inhibitory concentration (IC50) ranging from 100 to 250 picomolar for this activity, showcasing its potency compared to other FLT3 inhibitors. The compound induces apoptosis in FLT3/PM-expressing cells and demonstrates significant downregulation of phosphorylated FLT3 in various leukemia cell lines, including Molm14 and MV4-11 .
In preclinical studies, TTT 3002 has shown remarkable efficacy against FLT3-ITD and FLT3 point mutations, particularly the D835Y variant, which is resistant to many existing tyrosine kinase inhibitors (TKIs). The compound has been demonstrated to induce cell cycle arrest followed by apoptosis in leukemia cells while sparing normal hematopoietic stem/progenitor cells from toxicity. In vivo studies using mouse models have indicated improved survival rates and reduced tumor burden following treatment with TTT 3002 .
TTT 3002 is primarily being explored as a therapeutic agent for patients with FLT3-mutant AML. Its ability to effectively inhibit various FLT3 mutations positions it as a promising candidate for clinical development. The compound's low toxicity profile towards normal cells enhances its potential utility in treating leukemia without adversely affecting healthy hematopoietic function .
Studies have indicated that TTT 3002 binds to the FLT3 kinase domain without direct contact with specific residues that are implicated in resistance mechanisms against other TKIs. This unique binding characteristic allows TTT 3002 to maintain efficacy even against mutations that confer resistance to other inhibitors like AC220 and sorafenib . Its broad-spectrum activity against multiple FLT3 mutations makes it a valuable subject for further interaction studies.
Several compounds share structural or functional similarities with TTT 3002, particularly within the realm of FLT3 inhibition:
Compound Name | Type | Potency (IC50) | Unique Features |
---|---|---|---|
AC220 | Tyrosine Kinase Inhibitor | ~1 nM | Previously considered most potent before TTT 3002 |
Sorafenib | Multi-Kinase Inhibitor | ~10 nM | Targets multiple pathways beyond FLT3 |
PKC412 | Tyrosine Kinase Inhibitor | >100 nM | Less effective against certain mutations |
CEP701 | Tyrosine Kinase Inhibitor | ~10 nM | Effective but less selective compared to TTT 3002 |
Uniqueness of TTT 3002: